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Compound of Interest

Compound Name: Fenpropidin-d10

Cat. No.: B15558506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling position in

Fenpropidin-d10, a crucial internal standard for analytical and metabolic studies. This

document details the precise location of deuterium incorporation, a plausible synthetic pathway,

and the analytical methods used for its characterization.

Introduction to Fenpropidin and its Deuterated
Analog
Fenpropidin is a systemic fungicide belonging to the piperidine class.[1] Its mode of action

involves the inhibition of sterol biosynthesis in fungi. For pharmacokinetic, metabolism, and

environmental fate studies, a stable isotope-labeled internal standard is indispensable for

accurate quantification by mass spectrometry. Fenpropidin-d10 serves this purpose, where

ten hydrogen atoms are replaced by deuterium.

Deuterium Labeling Position in Fenpropidin-d10
The ten deuterium atoms in Fenpropidin-d10 are located on the piperidine ring. Specifically, all

ten hydrogens attached to the carbon atoms of the piperidine ring are substituted with

deuterium. The molecular formula for Fenpropidin-d10 is C₁₉H₂₁D₁₀N.

The IUPAC International Chemical Identifier (InChI) for Fenpropidin-d10 explicitly defines the

positions of the deuterium atoms: InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-
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18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3/i5D2,6D2,7D2,12D2,13D2

This InChI string indicates that the deuterium atoms are located at positions 5, 6, 7, 12, and 13

of the core structure, which correspond to the carbon atoms of the piperidine ring.

Below is a diagram illustrating the molecular structure of Fenpropidin with the deuterium

labeling positions highlighted in Fenpropidin-d10.

Caption: Molecular structure of Fenpropidin-d10 highlighting the deuterated piperidine ring.

Synthetic Pathway of Fenpropidin-d10
A plausible and efficient synthesis of Fenpropidin-d10 involves a two-step process: the

synthesis of the non-deuterated alkylating agent, 1-(4-(tert-butyl)phenyl)-2-methyl-3-

chloropropane, followed by the N-alkylation of commercially available piperidine-d11.

The overall synthetic workflow can be visualized as follows:

Step 1: Synthesis of Alkylating Agent

Step 2: N-Alkylation

4-tert-butyl-phenyl isobutyraldehyde Tertiary butyl-beta-methyl phenylpropanolHydrogenation 1-(4-(tert-butyl)phenyl)-2-methyl-3-chloropropaneChlorination

Fenpropidin-d10

Alkylation Reaction

Piperidine-d11

Click to download full resolution via product page

Caption: Synthetic workflow for Fenpropidin-d10.

Experimental Protocols
Step 1: Synthesis of 1-(4-(tert-butyl)phenyl)-2-methyl-3-chloropropane

This intermediate can be synthesized from 4-tert-butyl phenyl isobutyraldehyde.
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Hydrogenation: 4-tert-butyl phenyl isobutyraldehyde is reduced to tertiary butyl-beta-methyl

phenylpropanol. This is typically achieved through catalytic hydrogenation using a catalyst

such as palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen

atmosphere.

Chlorination: The resulting alcohol is then chlorinated to yield 1-(4-(tert-butyl)phenyl)-2-

methyl-3-chloropropane. A common method involves reacting the alcohol with thionyl

chloride (SOCl₂) in the presence of a catalyst like dimethylformamide (DMF).[1]

Step 2: N-Alkylation of Piperidine-d11 to Yield Fenpropidin-d10

This step involves the reaction of the chlorinated intermediate with commercially available

piperidine-d11.

Reaction Setup: In a round-bottom flask, piperidine-d11 (1.0 equivalent) is dissolved in an

anhydrous solvent such as acetonitrile or DMF. A base, such as potassium carbonate

(K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is added to scavenge the HCl produced

during the reaction.

Addition of Alkylating Agent: 1-(4-(tert-butyl)phenyl)-2-methyl-3-chloropropane (1.1

equivalents) is added dropwise to the stirred solution of piperidine-d11 at room temperature.

Reaction and Work-up: The reaction mixture is stirred at an elevated temperature (e.g., 70-

80 °C) and monitored by TLC or LC-MS until completion. Upon completion, the reaction

mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue

is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic

layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give

the crude product.

Purification: The crude Fenpropidin-d10 is purified by column chromatography on silica gel

to afford the final product as a colorless to light yellow oil.

Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Fenpropidin-d10
based on literature for similar reactions.
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Parameter Value Method of Determination

Piperidine-d11 Starting

Material

Isotopic Purity ≥98 atom % D NMR Spectroscopy

Chemical Purity ≥99% Gas Chromatography (GC)

Final Product: Fenpropidin-d10

Overall Yield 60-70%
Gravimetric analysis after

purification

Isotopic Purity ≥98 atom % D
Mass Spectrometry, NMR

Spectroscopy

Chemical Purity >95% HPLC, LC-MS

Mass Spectrometry Data

Molecular Weight (unlabeled) 273.46 g/mol -

Molecular Weight (d10) 283.52 g/mol -

[M+H]⁺ (unlabeled) m/z 274 LC-MS

[M+H]⁺ (d10) m/z 284 LC-MS

Analytical Characterization
The confirmation of the deuterium labeling position and the purity of Fenpropidin-d10 are

typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy

and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The ¹H NMR spectrum of Fenpropidin-d10 will show the absence of

signals corresponding to the protons on the piperidine ring, confirming their replacement by

deuterium.

²H NMR Spectroscopy: The ²H NMR spectrum will show signals corresponding to the

deuterium atoms on the piperidine ring, providing further confirmation of the labeling

positions.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the

molecular weight of Fenpropidin-d10, which should be 10 mass units higher than the

unlabeled compound. Tandem mass spectrometry (MS/MS) can be used to study the

fragmentation pattern. The key fragmentation of Fenpropidin involves the cleavage of the C-

N bond, leading to the formation of the piperidine ring fragment. In Fenpropidin-d10, this

fragment will have a mass corresponding to the deuterated piperidine.

The expected mass spectral fragmentation is illustrated below.

Predicted MS/MS Fragmentation of Fenpropidin-d10

Fenpropidin-d10 [M+H]⁺
(m/z 284)

[C₁₂H₁₇]⁺ Fragment
(m/z 161)

Loss of Piperidine-d10

Piperidine-d10 Fragment
(m/z 96)

Loss of C₁₂H₁₇

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for protonated Fenpropidin-d10 in MS/MS.

Conclusion
This technical guide has detailed the deuterium labeling position in Fenpropidin-d10, which is

exclusively on the piperidine ring. A robust synthetic route via N-alkylation of piperidine-d11 has

been outlined, along with expected quantitative data and analytical characterization methods.

This information is vital for researchers and scientists utilizing Fenpropidin-d10 as an internal

standard in their studies, ensuring the accuracy and reliability of their analytical results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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